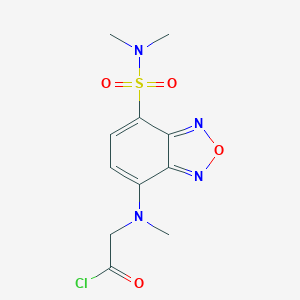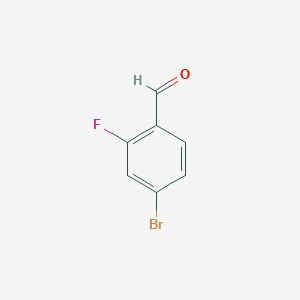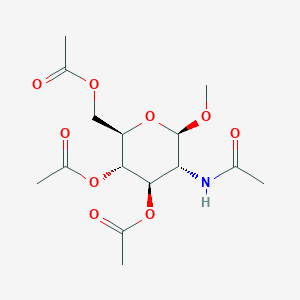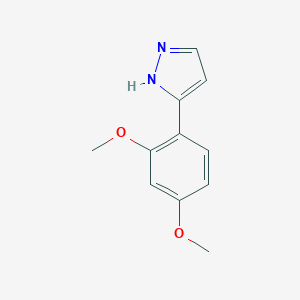
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) is a fluorinated derivative of 3,4-dihydroxyphenylacetic acid This compound is of interest due to its unique chemical structure, which includes both fluorine and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) typically involves the introduction of a fluorine atom into the phenyl ring of 3,4-dihydroxyphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, biotransformation using whole cell cultures of specific microorganisms can be employed to introduce the fluorine atom into the phenyl ring. This method is advantageous due to its mild reaction conditions and environmental friendliness.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The presence of fluorine can influence the compound’s interaction with biological molecules, making it a valuable tool for probing biochemical pathways.
Medicine
In medicine, Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) is investigated for its potential therapeutic applications. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, which can improve the efficacy of pharmaceutical agents.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. For example, fluorinated polymers and coatings derived from this compound can exhibit improved resistance to chemicals and environmental degradation.
作用機序
The mechanism of action of Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in various biochemical reactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A non-fluorinated analog with similar hydroxyl groups but lacking the fluorine atom.
3-Methoxytyramine: Another metabolite of dopamine with a methoxy group instead of hydroxyl groups.
Homovanillic acid: A metabolite of dopamine with a methoxy group and a carboxylic acid group.
Uniqueness
The presence of the fluorine atom in Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) distinguishes it from its analogs. Fluorine’s high electronegativity and small size can significantly alter the compound’s chemical and biological properties, making it more stable and potentially more effective in various applications.
特性
CAS番号 |
152354-25-1 |
|---|---|
分子式 |
C8H7FO5 |
分子量 |
202.14 g/mol |
IUPAC名 |
2-(2-fluoro-3,4-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-5-3(6(11)8(13)14)1-2-4(10)7(5)12/h1-2,6,10-12H,(H,13,14) |
InChIキー |
VLCZLUZLNNERKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O |
正規SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O |
同義語 |
Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)





![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
